molecular formula C11H22N2O B2888966 N-Cyclohexyl L-Valinamide CAS No. 46339-96-2

N-Cyclohexyl L-Valinamide

Cat. No.: B2888966
CAS No.: 46339-96-2
M. Wt: 198.31
InChI Key: NTLOVUMPYFDNSG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Cyclohexyl L-Valinamide” is a chemical compound with the CAS Number: 46339-96-2. Its molecular weight is 198.31 and its IUPAC name is (2S)-2-amino-N-cyclohexyl-3-methylbutanamide .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H22N2O . The InChI code is 1S/C11H22N2O/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h8-10H,3-7,12H2,1-2H3, (H,13,14)/t10-/m0/s1 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 198.31 . It is recommended to be stored in a refrigerator .

Scientific Research Applications

Applications in Cancer Therapy

  • Viscum album L. Extracts :Research on Viscum album L. (VAL) extracts, which contain compounds structurally similar to N-Cyclohexyl L-Valinamide, highlights their use in adjuvant cancer therapy. VAL extracts possess immunostimulatory and DNA stabilizing properties at low concentrations, and cytotoxic effects at higher concentrations. The cytotoxic effects, including the induction of apoptosis in human lymphocytes, are mediated by toxic proteins such as mistletoe lectins (MLs). These findings suggest potential therapeutic applications of similar compounds in cancer treatment (Büssing et al., 1996).

Neurogenesis and Mood Stabilization

  • Valproic Acid :Valproic acid, another compound with structural similarities, is known for its anticonvulsant and mood-stabilizing effects. Studies have shown that valproic acid can promote neurogenesis from embryonic rat cortical or striatal primordial stem cells, suggesting its utility in the treatment of bipolar disorder. This highlights the potential for this compound-like compounds in neurogenesis and mood stabilization research (Laeng et al., 2004).

Chemotherapy Enhancement

  • Cyclophosphamide, Thiotepa, and Carboplatin Dosing :Research on TZT-1027, a cytotoxic dolastatin 10 derivative inhibiting microtubule assembly, has shown promise in enhancing the effects of chemotherapy drugs like cyclophosphamide, thiotepa, and carboplatin. Such studies reveal the potential for this compound analogs to be used in developing more effective chemotherapy protocols (de Jonge et al., 2005).

Properties

IUPAC Name

(2S)-2-amino-N-cyclohexyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h8-10H,3-7,12H2,1-2H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLOVUMPYFDNSG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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